![molecular formula C18H19FO5S B135750 2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate CAS No. 303176-46-7](/img/structure/B135750.png)

2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate

Descripción general

Descripción

The compound 2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate is a sulfonate ester that is likely to exhibit biological activity due to the presence of a fluorinated dihydrobenzopyran moiety and a sulfonate group. The fluorine atom's introduction into the benzopyran ring could potentially enhance the selectivity and potency of the compound as a biological inhibitor, as seen in the case of JTE-522, a COX-2 inhibitor with a fluorine atom that increased COX1/COX-2 selectivity .

Synthesis Analysis

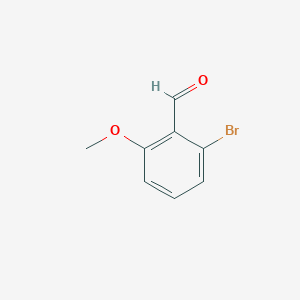

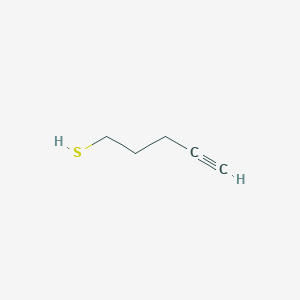

The synthesis of such a compound would involve multiple steps, including the formation of the benzopyran ring, introduction of the fluorine atom, and subsequent attachment of the sulfonate ester group. The synthesis of related sulfonamide derivatives has been reported, where the key intermediates were prepared by introducing substituents such as fluorine, hydroxy, and methoxy moieties . The synthesis of the benzopyran ring could be similar to the preparation of indeno[1,2-c]pyrazol derivatives, starting from substituted benzaldehydes .

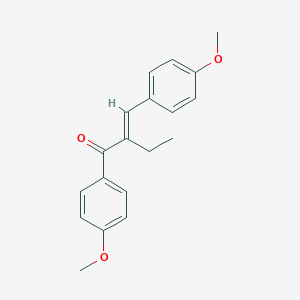

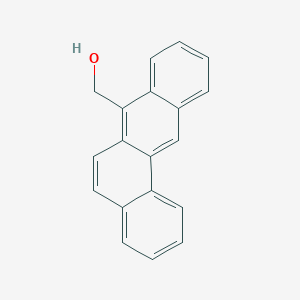

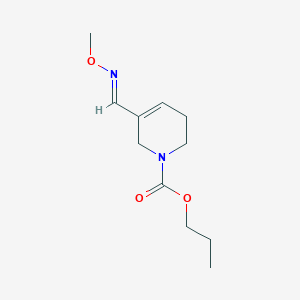

Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of a fluorine atom on this ring system can significantly affect the electronic distribution and conformational stability of the molecule. The stereochemistry at the 2R position of the benzopyran ring is also crucial for the biological activity of the compound, as stereochemistry can influence binding to biological targets .

Chemical Reactions Analysis

The sulfonate ester group in the compound is a good leaving group, which could undergo nucleophilic substitution reactions. The fluorine atom on the benzopyran ring could influence the reactivity of the compound by attracting electron density and potentially activating adjacent carbon atoms towards nucleophilic attack. The compound could also participate in reactions typical of phenols and ethers, given the hydroxyethyl and methoxy groups present in the structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the sulfonate ester group. The fluorine atom is highly electronegative, which could increase the acidity of adjacent hydrogens and affect the compound's solubility in polar solvents. The sulfonate ester group is likely to increase the compound's solubility in aqueous solutions and could also confer increased stability in acidic or basic conditions. The compound's reactivity and stability would also be influenced by the dihydrobenzopyran moiety, which could undergo oxidation to form the corresponding quinone structure .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

- A study focused on the synthesis of a new class of 5-hydroxy[1]benzopyrano[4,3-c]pyridazin-3(2H)-ones using sodium m-nitrobenzene sulfonate as a reactant with substrates similar to the compound , revealing unexpected chemical behavior (Cignarella & Barlocco, 1995).

Polymer and Material Science

- Research on synthesizing a novel sulfonic acid-containing benzoxazine monomer for proton exchange membranes in fuel cells involved a compound structurally similar to the one (Yao et al., 2014).

Pharmacological Applications

- A study synthesized novel urea/thiourea derivatives of a similar compound, evaluating their antimicrobial activities. This research highlights the compound's potential as a basis for developing antimicrobial agents (Mannam et al., 2020).

Organic Chemistry and Reaction Mechanisms

- An investigation into the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the synthesis of certain pharmaceutical agents, provides insights into the compound's role in complex organic syntheses (Xin-zhi, 2007).

Catalysis and Green Chemistry

- Research on using TiO2 nanoparticles-coated carbon nanotubes as a catalyst for synthesizing heterocyclic compounds, including derivatives of benzopyrans, showcases the potential of the compound in green and efficient synthesis methods (Abdolmohammadi, 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYHEPKRXGABEM-SJLPKXTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]2CCC3=C(O2)C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586506 | |

| Record name | 2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate | |

CAS RN |

303176-46-7 | |

| Record name | 2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)